molecular formula C18H18N2O2 B12276319 4-({[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}methyl)benzonitrile

4-({[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}methyl)benzonitrile

Cat. No.: B12276319
M. Wt: 294.3 g/mol
InChI Key: HULXVIYOJPCJAT-UHFFFAOYSA-N
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Description

4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile is a complex organic compound that features a benzodioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxin ring.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-alkyl or N-aralkyl derivatives .

Scientific Research Applications

4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile involves its interaction with specific molecular targets. For instance, some derivatives act as cholinesterase inhibitors by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This mechanism is particularly relevant in the context of Alzheimer’s disease treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile is unique due to its complex structure, which combines a benzodioxin ring with nitrile and amino functionalities. This combination imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

4-[[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]methyl]benzonitrile

InChI

InChI=1S/C18H18N2O2/c1-20(12-15-4-2-14(11-19)3-5-15)13-16-6-7-17-18(10-16)22-9-8-21-17/h2-7,10H,8-9,12-13H2,1H3

InChI Key

HULXVIYOJPCJAT-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C#N)CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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